![molecular formula C₄₇H₆₁NO₄ B1145038 (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet CAS No. 186826-68-6](/img/new.no-structure.jpg)
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet is a complex steroidal molecule. It features a unique structure combining steroidal and pyridinyl moieties, which may contribute to its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet typically involves multiple steps:
Starting Materials: The synthesis begins with androsta-5,16-dien-3β-ol, a common steroidal precursor.
Acetylation: The hydroxyl group at the 3-position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Pyridinyl Introduction: The pyridinyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final product is obtained through a series of purification steps, including chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow techniques to improve efficiency and scalability.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the steroidal backbone or the pyridinyl ring, leading to the formation of ketones or N-oxides.
Reduction: Reduction reactions can target the double bonds in the steroidal structure, resulting in saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation Products: Ketones, N-oxides.
Reduction Products: Saturated steroids.
Substitution Products: Derivatives with various functional groups replacing the acetyl group.
科学的研究の応用
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to steroid receptors or enzymes involved in steroid metabolism.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
(3β)-Androsta-5,16-dien-3-ol: A simpler steroidal compound without the pyridinyl group.
(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl: Lacks the pyridinyl substitution.
17-(3-Pyridinyl)-androsta-5,16-dien-3-ol: Contains the pyridinyl group but lacks the acetylation.
Uniqueness
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet: is unique due to its combination of steroidal and pyridinyl structures, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
This compound , covering its synthesis, reactions, applications, and unique properties
生物活性
The compound (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet , commonly referred to as a derivative of abiraterone, is notable for its biological activity, particularly in the context of prostate cancer treatment. This article reviews the compound's mechanisms of action, pharmacological properties, and relevant case studies.
The primary mechanism of action for this compound involves the inhibition of cytochrome P450 17α (CYP17A1), an enzyme crucial for androgen biosynthesis. By inhibiting CYP17A1, the compound reduces the production of androgens, which are pivotal in the progression of prostate cancer. The irreversible binding to CYP17A1 is facilitated by the presence of a 16,17-double bond , which enhances its effectiveness compared to other compounds lacking this structural feature .
Pharmacological Properties
The biological activity can be summarized through various pharmacological assessments:
Property | Value |
---|---|
Molecular Weight | 391.54 g/mol |
Melting Point | 127 - 130 °C |
Solubility | Soluble in dichloromethane; practically insoluble in water |
IC50 for CYP17A1 inhibition | 4 nM (high potency) |
In Vitro Studies
In studies involving LNCaP prostate cancer cells, the compound demonstrated significant inhibition of prostate-specific antigen (PSA) expression and cell growth stimulated by androgens. The results indicated that it could effectively interrupt androgen receptor (AR) binding and suppress androgen-induced transactivation. Comparatively, it exhibited lower agonistic effects than traditional antiandrogens like hydroxyflutamide and bicalutamide, which is advantageous in minimizing withdrawal syndrome risks associated with antiandrogen therapies .
In Vivo Studies
In vivo evaluations using LAPC-4 xenograft models have shown that compounds similar to abiraterone exhibit superior anti-tumor efficacy compared to other treatments. Specifically, the compound's ability to inhibit tumor growth was significantly pronounced when administered in conjunction with methylprednisolone, further enhancing its therapeutic potential against metastatic castration-resistant prostate cancer (CRPC) .
Case Studies
Several clinical trials have investigated the efficacy of abiraterone acetate derivatives in treating prostate cancer:
- Study on Abiraterone Acetate :
-
Comparative Study with Galeterone :
- Objective : To compare the biological activity of galeterone and abiraterone.
- Results : Both compounds inhibited CYP17A1; however, abiraterone showed a more potent effect on AR down-regulation.
- : This study highlighted the potential for structural modifications to enhance therapeutic outcomes in prostate cancer treatments .
特性
CAS番号 |
186826-68-6 |
---|---|
分子式 |
C₄₇H₆₁NO₄ |
分子量 |
703.99 |
同義語 |
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。